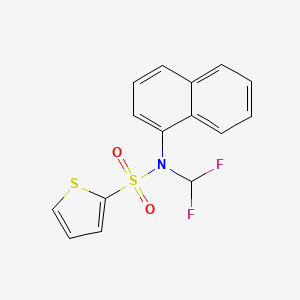

(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine

Description

(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine is a structurally complex compound featuring three distinct functional groups:

- Difluoromethyl group: Known to modulate electronic properties and bioavailability via fluorine’s electron-withdrawing effects .

- Naphthyl group: Imparts extended π-conjugation, influencing optical properties and steric interactions .

Its unique structural synergy makes it a subject of comparative studies with analogues.

Properties

Molecular Formula |

C15H11F2NO2S2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(difluoromethyl)-N-naphthalen-1-ylthiophene-2-sulfonamide |

InChI |

InChI=1S/C15H11F2NO2S2/c16-15(17)18(22(19,20)14-9-4-10-21-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |

InChI Key |

ODXWTWMZGKFDKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N(C(F)F)S(=O)(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

These reactions can be carried out using various difluoromethylation reagents, such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine has several applications in scientific research:

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms involving fluorinated compounds.

Mechanism of Action

The mechanism of action of (Difluoromethyl)naphthyl(2-thienylsulfonyl)amine involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues . This property can influence the compound’s interactions with biological molecules and its overall biological activity.

Comparison with Similar Compounds

Optical Properties

The optical behavior of naphthyl-containing compounds is dominated by π–π* and charge transfer transitions. Key findings include:

- Absorption Spectra: (Difluoromethyl)naphthyl(2-thienylsulfonyl)amine exhibits absorption maxima (λmax) at ~500 nm, attributed to internal charge transfer (ICT) transitions . Naphthyl substitution minimally shifts λmax (<10 nm) compared to non-naphthyl analogues, except in sterically hindered derivatives (e.g., compound 4bb in , which shows a 10 nm bathochromic shift) . Thin-film studies reveal a slight red shift (λmax ~510 nm) and band gaps of ~2.00 eV, comparable to non-fluorinated counterparts .

Table 1: Optical Properties of Naphthyl-Containing Analogues

| Compound | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Band Gap (eV) |

|---|---|---|---|

| Reference (1) | 490 | 15,000 | 2.05 |

| Compound 2b | 500 | 18,500 | 2.00 |

| Compound 4bb | 510 | 16,200 | 1.98 |

Table 2: Inhibitory Activity of Aromatic Amine Analogues

| Compound | Substituent | Amine Type | IC50 (μM) |

|---|---|---|---|

| 42 | Para-Fluorophenyl | Isopropyl | 18 |

| 49 | Para-Fluorophenyl | Cyclopropyl | 11 |

| Chlorinated | Para-Cl | Secondary | 8 |

| Naphthyl | Naphthyl | Tertiary | 22 |

Physicochemical and Structural Effects

- Fluorine-Induced Modulation: Fluorine lowers the pKa of adjacent amines, improving solubility in physiological conditions . Stereoelectronic effects from C–F bonds may stabilize bioactive conformations, a feature absent in non-fluorinated analogues .

- The 2-thienylsulfonyl group enhances stability against metabolic degradation compared to non-sulfonylated amines .

Biological Activity

(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a difluoromethyl group attached to a naphthyl moiety and a thienylsulfonyl amine. The unique combination of these functional groups suggests diverse interactions with biological targets, making it a candidate for further investigation.

The mechanism of action for this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially disrupting metabolic pathways.

- Receptor Modulation : Its structure suggests that it could interact with neurotransmitter receptors, influencing signaling pathways within cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structural features. For instance, derivatives containing sulfonamide groups have shown promising activity against HIV-1, with some exhibiting low cytotoxicity and high selectivity for viral targets. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against viral infections.

Antitumor Activity

Compounds featuring naphthalene and thienyl groups have been investigated for their antitumor properties. Research indicates that modifications in these structures can enhance their ability to inhibit tumor growth by affecting glycolytic pathways, particularly in aggressive cancers like glioblastoma multiforme (GBM). The incorporation of fluorinated groups has been shown to improve the stability and efficacy of such compounds in preclinical models.

Case Studies

- Antiviral Efficacy :

-

Antitumor Properties :

- Research on halogenated derivatives of 2-deoxy-D-glucose indicated enhanced cytotoxic effects in GBM cells, attributed to their ability to inhibit hexokinase activity more effectively than their non-halogenated counterparts . This suggests that modifications to the naphthyl or thienyl moieties could similarly enhance the antitumor activity of this compound.

Data Tables

| Compound | Target Activity | EC50 (nM) | CC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Hypothetical Antiviral | TBD | TBD | Structural analogues show promise |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | Antiviral | 0.24 | 4.8 | Effective against HIV-1 mutants |

| Halogenated 2-DG | Antitumor | TBD | >100 | Inhibits glycolysis in GBM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.